Dehydroretronecine

Description

Historical Context and Discovery

The discovery and characterization of this compound emerged from the broader investigation of pyrrolizidine alkaloid metabolism and toxicity that began in the early twentieth century. Research into pyrrolizidine alkaloids gained momentum following observations of livestock poisoning and human toxicity cases associated with plants containing these compounds. The elucidation of this compound as a critical metabolite developed through systematic studies of pyrrolizidine alkaloid bioactivation pathways conducted over several decades.

Early investigations into the toxic mechanisms of pyrrolizidine alkaloids revealed that the parent compounds themselves were relatively inactive, suggesting that metabolic transformation was necessary for toxicity expression. This led researchers to investigate the oxidative metabolites formed through hepatic metabolism. The identification of this compound as a key reactive intermediate represented a significant breakthrough in understanding pyrrolizidine alkaloid toxicology.

The compound was synthesized and characterized through various chemical methods, with researchers developing standardized procedures for its preparation from retronecine precursors. Early synthetic approaches involved the oxidation of retronecine using manganese dioxide or other oxidizing agents to generate the characteristic pyrrolic structure. These synthetic methods enabled controlled studies of this compound's biological properties and chemical reactivity.

Classification within Pyrrolizidine Alkaloid Metabolites

This compound belongs to the class of dehydropyrrolizidine alkaloids, which represent the primary toxic metabolites formed during pyrrolizidine alkaloid bioactivation. The compound is characterized by its pyrrolizidine ring system with specific structural features that confer its biological activity.

| Compound Characteristic | This compound Properties |

|---|---|

| Molecular Formula | Carbon Eight Hydrogen Eleven Nitrogen Oxygen Two |

| Chemical Abstracts Service Number | 23107-12-2 |

| Systematic Name | 7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol |

| Alternative Names | Retronecine pyrrole, 3,8-Dithis compound |

| Molecular Weight | 153.18 grams per mole |

The structural classification of this compound places it within the retronecine-type pyrrolizidine alkaloid metabolites. This classification is based on the specific necine base from which it is derived through metabolic oxidation. The compound contains the characteristic 1,2-double bond that is essential for biological activity, distinguishing it from the saturated platynecine-type metabolites that lack toxicity.

This compound formation occurs through the oxidative metabolism of retronecine-containing pyrrolizidine alkaloids via cytochrome P450 enzymes, particularly cytochrome P450 3A and cytochrome P450 2B isoforms. This metabolic pathway involves the oxidation of the pyrrolizidine ring system to generate the reactive pyrrolic ester intermediate. The resulting compound exhibits enhanced electrophilic properties compared to its parent alkaloids, enabling its interaction with nucleophilic cellular components.

The compound can be further classified based on its reactivity patterns and metabolic fate. Unlike some dehydropyrrolizidine alkaloids that readily form protein adducts, this compound shows selective reactivity patterns, as demonstrated by its inability to form valine adducts under conditions where other dehydropyrrolizidine alkaloids readily react. This selective reactivity contributes to its unique toxicological profile and biological effects.

Significance in Biochemical and Toxicological Research

This compound has established itself as a fundamental compound in toxicological research due to its potent biological activity and its role as a model compound for understanding pyrrolizidine alkaloid toxicity mechanisms. The compound's significance spans multiple research domains, from molecular toxicology to carcinogenesis research.

The genotoxic properties of this compound have been extensively documented, with research demonstrating its ability to form deoxyribonucleic acid adducts through alkylation reactions. Studies have shown that this compound reacts with deoxyguanosine at physiological pH to yield two major adducts in nearly equal quantities. These adducts result from the reaction between carbon-7 of the this compound molecule and the nitrogen-2 position of deoxyguanosine, forming stable covalent bonds that persist under physiological conditions.

The carcinogenic potential of this compound has been established through comprehensive animal studies, with research demonstrating its ability to induce tumors at the site of application in mice. These studies revealed that this compound functions as a proximate carcinogen, capable of causing a high incidence of skin tumors, including basal cell and squamous cell carcinomas, following subcutaneous injection or topical application.

Research into the metabolic fate of this compound has revealed its interaction with glutathione, forming conjugates that are subsequently excreted in bile. These studies involved the isolation and identification of glutathione-conjugated this compound from rat bile following administration of pyrrolizidine alkaloids, demonstrating the compound's role in detoxification pathways alongside its toxic effects.

The compound's significance extends to its use as a research tool for investigating pyrrolizidine alkaloid toxicity mechanisms. Unlike some related compounds, this compound exhibits specific reactivity patterns that make it valuable for understanding structure-activity relationships within the pyrrolizidine alkaloid class. Research has shown that while this compound readily forms deoxyribonucleic acid adducts, it does not form protein adducts with certain amino acids under conditions where other dehydropyrrolizidine alkaloids readily react, indicating specific molecular targets and mechanisms of action.

Studies investigating the effects of this compound on cellular systems have provided insights into its mechanisms of toxicity beyond deoxyribonucleic acid damage. Research on pulmonary endothelial function has shown that this compound affects serotonin transport and retention in lung tissue, suggesting multiple pathways through which the compound exerts its biological effects. These findings have contributed to understanding the systemic effects of pyrrolizidine alkaloid exposure and the development of biomarkers for exposure assessment.

Propriétés

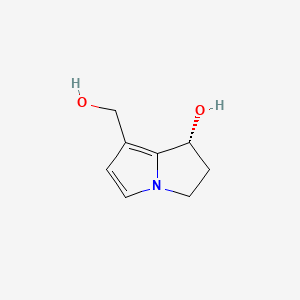

IUPAC Name |

(1R)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPRRXUPCPFWKD-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC(=C2C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C=CC(=C2[C@@H]1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945783 | |

| Record name | 7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23107-12-2 | |

| Record name | (1R)-2,3-Dihydro-1-hydroxy-1H-pyrrolizine-7-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23107-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroretronecine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023107122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDRORETRONECINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG6MWR17OH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Early Biomimetic Routes

Early synthetic efforts focused on mimicking biosynthetic pathways, where homospermidine undergoes oxidative cyclization to form the pyrrolizidine skeleton. For instance, Barger et al. demonstrated that homospermidine derivatives could be oxidized using m-chloroperbenzoic acid (mCPBA) to yield this compound analogs. However, these methods suffered from low regioselectivity (<30% yield) and required tedious purification steps to isolate the desired enantiomer.

Proline-Based Chiral Pool Synthesis

The use of L-proline as a chiral template enabled enantioselective synthesis. Robins et al. reported a five-step sequence starting from L-proline methyl ester, involving:

-

N-alkylation with 4-bromo-1-butene,

-

Hydroboration-oxidation to install the secondary alcohol,

-

Intramolecular Mitsunobu cyclization to form the bicyclic core.

This method achieved 41% overall yield but required stoichiometric reagents like triphenylphosphine, limiting scalability.

Modern Catalytic Asymmetric Methods

Isothiourea-Catalyzed Enantioselective Cyclization

A breakthrough emerged with Smith et al. 's isothiourea-catalyzed cascade reaction, which constructs the pyrrolizidine core in three steps (Scheme 1):

-

Enone-Acid Preparation : Reacting pyrrole-2-carboxaldehyde with ethyl acetoacetate under Claisen-Schmidt conditions yields enone-acid intermediates (e.g., 11 in).

-

Acyl Ammonium Formation : Treatment with pivaloyl chloride generates a mixed anhydride, which reacts with the Lewis base catalyst (BTM, 24 ) to form an acyl ammonium ion.

-

Enolate-Mediated Cyclization : Deprotonation produces a (Z)-ammonium enolate, which undergoes intramolecular Michael addition and lactonization to furnish the bicyclic product.

Key Advantages :

Table 1: Performance of Catalytic Systems for this compound Synthesis

| Catalyst | Substrate | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| BTM (24 ) | Enone-acid 11 | 82 | 96 | |

| Proline | Homospermidine | 41 | 85 | |

| mCPBA | Dihydropyrrole | 29 | N/A |

Advances in Protecting Group Strategies

Regioselective Esterification

Chinese Patent CN103694296A introduced isopropenyl acetate as an acetylating agent for intermediates analogous to this compound. Key steps include:

-

Dissolving 4-androstene-3,17-dione (4AD) in chloroform with HBr catalyst.

-

Dropwise addition of isopropenyl acetate at 55–60°C.

-

Neutralization with triethylamine and recrystallization from methanol.

While developed for steroid intermediates, this method’s regioselective acetylation (99.4% purity) informs protection strategies for this compound’s hydroxyl groups.

Enzymatic Ketone Reduction

Patent EP2999708B1 disclosed NAD+-dependent enzymes for stereoselective reduction of 5-androsten-3,17-dione. Applied to pyrrolizidine synthesis, glucose dehydrogenase (GDH CDX-901) and Sequence ID No:1 enzyme achieve:

Computational Insights into Stereochemical Outcomes

Density functional theory (DFT) calculations (M06-2X functional) elucidated the origin of enantioselectivity in BTM-catalyzed cyclizations:

Analyse Des Réactions Chimiques

Types of Reactions: Dehydroretronecine undergoes several types of chemical reactions, including:

Alkylation: It reacts with nucleophiles such as deoxyguanosine, forming stable adducts through an SN1 reaction mechanism.

Conjugation: It can conjugate with thiol-containing compounds like cysteine and glutathione, forming sulfhydryl-linked adducts.

Common Reagents and Conditions:

Alkylation: Typically occurs in aqueous buffer solutions at physiological pH (around 7.4) and room temperature.

Conjugation: Reactions with cysteine and glutathione are conducted in phosphate buffer solutions, also at physiological pH.

Major Products:

Alkylation Products: 7-(deoxyguanosin-N2-yl)dehydrosupinidine.

Conjugation Products: 7-thiocysteine-dehydroretronecine and 7-thioglutathione-dehydroretronecine.

Applications De Recherche Scientifique

Toxicological Research

Dehydroretronecine has been extensively studied for its toxicological properties, particularly its interactions with cellular components. Research indicates that it forms covalent bonds with biomolecules such as cysteine and glutathione, which may contribute to its carcinogenic potential.

- Covalent Interactions : In vitro studies have shown that this compound reacts with cysteine and glutathione, forming sulfhydryl-linked compounds. These interactions are significant as they suggest a mechanism by which this compound may exert toxic effects on cells by alkylating critical cellular components .

- Endothelial Cell Function : Studies involving isolated rat lungs demonstrated that this compound affects endothelial cell function, specifically impairing serotonin transport. This impairment is indicative of broader cardiopulmonary damage associated with exposure to pyrrolizidine alkaloids .

Carcinogenicity and Mutagenicity Studies

This compound has been implicated in DNA damage and mutagenicity, making it a subject of interest in cancer research.

- DNA Alkylation : Research has demonstrated that this compound readily alkylates nucleosides such as deoxyguanosine and deoxyadenosine. This alkylation occurs at specific sites (N2 of deoxyguanosine) and may lead to mutations or cross-linking in DNA, contributing to its carcinogenic properties .

- Cross-Linking Studies : In experiments assessing the cross-linking ability of this compound with DNA, it was found to induce cross-links preferentially at certain sequences, which can interfere with DNA replication and transcription processes .

Pharmacological Implications

While primarily known for its toxic effects, understanding the pharmacological implications of this compound can inform therapeutic strategies.

- Potential Anticancer Mechanisms : The ability of this compound to interact with DNA suggests potential applications in targeted cancer therapies. By exploiting its reactivity with nucleic acids, researchers are investigating how it might be used to selectively damage cancer cells while minimizing harm to normal cells .

Analytical Chemistry

This compound is also significant in analytical chemistry due to its complex interactions with biological macromolecules.

- Analytical Methods : Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to analyze the interactions and metabolic pathways involving this compound. These methods are crucial for understanding its behavior in biological systems and for developing detection methods for exposure assessment .

Case Studies Overview

Mécanisme D'action

Dehydroretronecine exerts its effects primarily through covalent interactions with cellular macromolecules. It alkylates nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. Additionally, this compound conjugates with thiol groups in proteins, potentially disrupting cellular functions and contributing to its toxic effects .

Comparaison Avec Des Composés Similaires

Carcinogenic Potential

DHR exhibits distinct carcinogenic profiles compared to other PAs and their metabolites:

- Tumor Incidence: Subcutaneous administration of DHR in rats induced rhabdomyosarcomas (RMS) in 51.6% of cases, whereas monocrotaline caused RMS in only 3.3% . DHR also triggered metastatic lesions (8.3%) and other neoplasms (e.g., hepatocellular carcinomas) at lower rates .

- DNA Adduct Formation: DHR alkylates the N2-position of deoxyguanosine, forming enantiomeric 7-(deoxyguanosin-N2-yl)dehydrosupinidine adducts . In contrast, dehydromonocrotaline and dehydroriddelliine form DHP-valine adducts with hemoglobin, a feature absent in DHR .

- Relative Potency: Among PAs, the DNA adduct levels follow the order: riddelliine ≈ retrorsine > monocrotaline > heliotrine. DHR-derived adducts are less abundant but more structurally diverse .

Table 1: Carcinogenicity and Adduct Formation

Biochemical Interactions

DHR’s alkylation mechanism distinguishes it from structurally related PAs:

- Sulfhydryl Reactivity : DHR forms 7-thiocysteine and 7-thioglutathione adducts via covalent bonding with cysteine and GSH, a pathway critical for detoxification and toxicity amplification . This contrasts with dehydroheliotridine, which primarily reacts with nucleotides and proteins .

Table 2: Biochemical Targets and Effects

Metabolic Activation and Detoxification

DHR is generated via CYP3A-mediated metabolism of monocrotaline, forming reactive pyrrolic intermediates that bind to hepatic sinusoidal endothelial cells (HSECs), contributing to hepatic sinusoidal obstruction syndrome (HSOS) . Comparatively, riddelliine and retrorsine undergo similar bioactivation but produce higher levels of DHP-derived DNA adducts .

Table 3: Metabolic Pathways and Toxicity

Genotoxicity and Mutagenicity

DHR induces base-pair substitutions and frameshift mutations in Salmonella typhimurium strains TA92 and TA1537, highlighting its dual mutagenic mechanism . In contrast, monocrotaline’s genotoxicity is mediated through DHR-independent pathways, such as oxidative stress and protein adduct formation .

Activité Biologique

Dehydroretronecine (DHP) is a pyrrolizidine alkaloid that has garnered attention due to its significant biological activities, particularly its carcinogenic potential. This article reviews the biological activity of DHP, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A and CYP2B6, leading to the formation of reactive metabolites that can bind DNA. This binding is a crucial step in its genotoxicity and tumorigenicity. Studies have shown that DHP can form various DNA adducts, which are indicative of potential carcinogenic effects .

Table 1: Key Metabolites of this compound

| Metabolite | Description | Biological Activity |

|---|---|---|

| R-DHP | Reactive dihydropyrrolizine | DNA adduct formation |

| S-DHP | Stereoisomer of R-DHP | Induces mutations in mammalian cells |

| DHP-derived adducts | Formed in liver tissues | Associated with liver tumors |

Carcinogenicity and Genotoxicity

Research indicates that DHP exhibits strong carcinogenic properties. In animal models, particularly rats, exposure to DHP has resulted in a high incidence of tumors, particularly liver hemangiosarcomas. A notable study reported that out of 60 rats exposed to DHP, 39 developed rhabdomyosarcomas at the injection site, with some metastasizing . The predominant mutations observed were G:C to T:A transversions, consistent with the formation of DNA adducts involving G:C base pairs .

Case Study: Hepatic Sinusoidal Obstruction Syndrome (HSOS)

A recent case study highlighted the implications of pyrrolizidine alkaloids, including DHP, in inducing hepatic sinusoidal obstruction syndrome (HSOS) in a pediatric patient. The child presented with abdominal pain and progressive liver dysfunction following the intake of herbal products containing Gynura segetum, which is known to contain pyrrolizidine alkaloids. The treatment involved anticoagulation therapy and supportive care, leading to recovery and normalization of liver function tests over a year .

Toxicological Effects

DHP's toxicity extends beyond carcinogenicity. It has been shown to cause various cellular damages including:

- Sister chromatid exchanges and chromosomal aberrations in vitro.

- Inhibition of protein synthesis due to alkylation of messenger RNA.

- Induction of unscheduled DNA synthesis in hepatocytes .

Table 2: Toxicological Effects of this compound

| Effect | Description | Observational Evidence |

|---|---|---|

| Carcinogenicity | Induces tumors in rodent models | High incidence of liver hemangiosarcomas |

| Genotoxicity | Forms DNA adducts leading to mutations | Increased mutation rates in transgenic rats |

| Cytotoxicity | Causes chromosomal damage and cell transformation | Sister chromatid exchanges in vitro |

Q & A

Q. Advanced Research Focus

- Bacterial assays : Salmonella typhimurium TA92 detects DHR mutagenicity without metabolic activation .

- Mammalian cells : Hep G2 (human hepatoma) and bovine kidney CCL-22 cells quantify DNA-protein crosslinks via comet assays .

Limitations : Bacterial models lack metabolic complexity, while mammalian systems may underestimate in vivo adduct repair .

Why do macrocyclic pyrrole esters exhibit higher crosslinking potency than DHR?

Advanced Research Focus

Macrocyclic PAs (e.g., dehydrosenecionine) form bifunctional alkylating agents that crosslink DNA and proteins simultaneously, unlike monofunctional DHR. Their diester groups stabilize reactive intermediates, enhancing adduct persistence . Structural analogs with esterified hydroxyl groups show 3–5× higher crosslinking efficiency in plasmid DNA assays .

How do thiol compounds like cysteine confer protection against DHR toxicity?

Basic Research Focus

Cysteine competes with cellular nucleophiles (e.g., DNA, proteins) for DHR binding, forming non-toxic thioether adducts. Spectrophotometric titration shows a pKa shift from 5.0 (DHR alone) to 8.5 (DHR-cysteine complex), confirming covalent interaction . In vivo, cysteine administration reduces chromosomal breaks and improves survival in PA-exposed rats .

What criteria validate DHR’s carcinogenic risk in humans, and how do in vivo models inform IARC evaluations?

Advanced Research Focus

The IARC classifies DHR as Group 2B (possibly carcinogenic) based on:

- DNA adduct formation in rat liver .

- Crosslinking activity in plasmid and viral DNA .

- Mutagenicity in S. typhimurium .

In vivo models use chronic dosing (e.g., 100 ppm in diet) to induce rhabdomyosarcomas, with adduct levels quantified via ³²P-postlabeling . Gaps remain in human metabolic data, necessitating interspecies extrapolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.